molecular formula C6H7ClN2O B094835 3-Chloro-6-ethoxypyridazine CAS No. 17321-20-9

3-Chloro-6-ethoxypyridazine

Cat. No.: B094835
CAS No.: 17321-20-9
M. Wt: 158.58 g/mol
InChI Key: FFEBQGWXQGASGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxypyridazine typically involves the reaction of dichloropyridazine with ethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions for an extended period, usually around 22 hours . The general reaction scheme is as follows:

Dichloropyridazine+EthanolK2CO3,RefluxThis compound\text{Dichloropyridazine} + \text{Ethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} Dichloropyridazine+EthanolK2​CO3​,Reflux​this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-ethoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethoxypyridazine involves its interaction with various molecular targets and pathways. The compound can undergo thermal elimination, leading to the formation of ethylene and aza-substituted pyridines . The chloro and ethoxy substituents influence the electronic properties of the pyridazine ring, affecting its reactivity and interaction with biological targets . The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

  • 3-Chloro-6-methoxypyridazine
  • 2-Chloro-4-ethoxypyrimidine
  • 2-Ethoxypyrazine
  • 3-Ethoxypyridazine

Comparison: 3-Chloro-6-ethoxypyridazine is unique due to the specific positioning of the chloro and ethoxy groups on the pyridazine ring. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities due to these structural differences .

Biological Activity

3-Chloro-6-ethoxypyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7H8ClN3O
  • Molecular Weight : 175.61 g/mol
  • Structure : The compound features a pyridazine ring substituted with a chlorine atom at the 3-position and an ethoxy group at the 6-position.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit specific cancer cell lines, indicating potential use in oncology.
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes involved in disease progression, particularly in cancer pathways.

Antimicrobial Activity

A study evaluated the antibacterial effects of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including ovarian and breast cancer. The findings demonstrated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells.

Cell LineIC50 (µM)
Ovarian Cancer25
Breast Cancer>50
Non-cancerous Cardiac Cells>100

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team conducted a series of experiments to evaluate the antimicrobial properties of this compound. Their findings indicated that the compound exhibited significant bactericidal activity against common pathogens, suggesting its potential application in treating bacterial infections.
  • Case Study on Anticancer Effects : In a controlled study involving human cancer cell lines, researchers found that treatment with this compound resulted in apoptosis in ovarian cancer cells. This study highlighted the compound's mechanism of inducing programmed cell death, which is crucial for developing effective cancer therapies.

Properties

IUPAC Name

3-chloro-6-ethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEBQGWXQGASGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294083
Record name 3-chloro-6-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17321-20-9
Record name 17321-20-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94042
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-ethoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-ethoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the presence of a chlorine atom influence the thermal decomposition rate of ethoxypyridazines?

A: The research indicates that the chlorine substituent in 3-chloro-6-ethoxypyridazine plays a significant role in its thermal decomposition rate. The study found that the chlorine atom, while withdrawing electron density from the C-O bond and potentially accelerating the bond breakage, also withdraws electron density from the nitrogen involved in the cyclic transition state, thus hindering the reaction. [] This suggests a complex interplay of electronic effects where the chlorine atom's influence on the reaction rate is determined by the balance between these activating and deactivating forces.

Q2: What is the significance of the C-N π-bond order in the thermal decomposition of this compound?

A: The research highlights the importance of the C-N π-bond order in the thermal decomposition of these compounds. Specifically, the higher reactivity of pyridazines, including this compound, is attributed to their higher C-N π-bond order. [] This observation suggests that the strength and characteristics of this bond play a crucial role in facilitating the elimination reaction and influencing the overall decomposition rate.

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